molecular formula C27H28N4O3 B2704395 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-{[4-(propan-2-yl)phenyl]methyl}benzamide CAS No. 1031953-46-4

4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-{[4-(propan-2-yl)phenyl]methyl}benzamide

Cat. No.: B2704395
CAS No.: 1031953-46-4
M. Wt: 456.546
InChI Key: UGWAIRYREUNQJR-UHFFFAOYSA-N
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Description

4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-{[4-(propan-2-yl)phenyl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-{[4-(propan-2-yl)phenyl]methyl}benzamide involves multiple steps. One common method includes the use of N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent. This agent facilitates the formation of cyanoacetamide derivatives, which are then cyclized to produce N-substituted 2-pyridone derivatives .

Industrial Production Methods

Industrial production often employs ultrasonication as an eco-friendly alternative to conventional heating methods. Ultrasonication accelerates reactions by creating hot spot regions through the formation, growth, and implosive collapse of bubbles in liquids. This method offers higher yields and purities in less reaction time compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-{[4-(propan-2-yl)phenyl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-{[4-(propan-2-yl)phenyl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-{[4-(propan-2-yl)phenyl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s pyridinone core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Carboxy phenyl)-4,6-dimethyl-3-cyano-2-pyridone
  • 1-(4-Acetylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Uniqueness

4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-{[4-(propan-2-yl)phenyl]methyl}benzamide is unique due to its specific structural features, such as the isopropylbenzyl group and the cyanoacetylated pyridinone core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]-N-[(4-propan-2-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3/c1-17(2)21-7-5-20(6-8-21)15-29-26(33)22-9-11-23(12-10-22)30-25(32)16-31-19(4)13-18(3)24(14-28)27(31)34/h5-13,17H,15-16H2,1-4H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWAIRYREUNQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)C(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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